Taiwaniaflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDLTDRZZSWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biodiversity Sourcing of Taiwaniaflavone
Primary Botanical Sources of Taiwaniaflavone
The principal source of this compound is the coniferous tree Taiwania cryptomerioides Hayata, from which the compound derives its name. tridhascholars.orgrsc.org It was first isolated from the leaves of this plant, which belongs to the family Taxodiaceae. tridhascholars.orgrsc.org Research has confirmed the presence of this compound and its methyl ethers in this species. rsc.org The heartwood of Taiwania cryptomerioides is also a known source of this biflavonoid. ontosight.ai
In addition to this compound, the leaves of Taiwania cryptomerioides contain a complex mixture of other biflavonoids, including amentoflavone (B1664850), hinokiflavone, isocryptomerin, and sequoiaflavone. tridhascholars.org
Other Plant Genera and Species Harboring this compound or Related Biflavonoids
This compound and structurally related biflavonoids have been identified in a variety of other plant genera. These include:
Selaginella : Various species of Selaginella, commonly known as spikemosses, are rich sources of biflavonoids, including this compound. core.ac.uksmujo.id Selaginella tamariscina is one such species where this compound has been found. naturalproducts.netresearchgate.net
Cephalotaxus : This genus of coniferous trees has been reported to contain this compound. google.comresearchgate.net Species such as Cephalotaxus harringtonia and Cephalotaxus wilsoniana are known to produce a variety of bioactive compounds. univie.ac.atwikipedia.org
Torreya : The genus Torreya, also in the family Taxaceae, is another source of biflavonoids. wikipedia.org Amentoflavone, a related biflavonoid, has been isolated from Torreya nucifera. researchgate.netnih.gov
Calocedrus : Calocedrus macrolepis var. formosana has been shown to contain this compound. naturalproducts.netresearchgate.net
Chamaecyparis : While not explicitly stated to contain this compound, various species of Chamaecyparis, another genus in the Cupressaceae family, are known to produce a diverse array of flavonoids and biflavonoids. mdpi.com
Cupressus : The genus Cupressus is a significant source of biflavonoids like amentoflavone and cupressuflavone (B190865), which are chemotaxonomic markers for the genus. medcraveonline.commedcraveonline.comsci-hub.se
Phytogeographical Distribution and Ecological Relevance of this compound-Producing Plants
The primary source of this compound, Taiwania cryptomerioides, has a disjunct distribution in East Asia. ntu.edu.twresearchgate.net Its main populations are found in the central mountains of Taiwan, northern Vietnam, and along the border of Yunnan (China) and Myanmar. ntu.edu.twdendrology.org It also exists in smaller, scattered populations in the Chinese provinces of Guizhou, Hubei, and Fujian. ntu.edu.twresearchgate.net This tree is a relict species, with a fossil record indicating a much wider distribution in the Northern Hemisphere in the past. ntu.edu.twresearchgate.net
Taiwania cryptomerioides typically grows in montane forests at altitudes between 1,750 and 2,900 meters. iucnredlist.org It thrives in moist, evergreen forests on steep slopes. ntu.edu.tw In Taiwan, it is often found alongside other conifers such as Chamaecyparis obtusa var. formosana and Cunninghamia konishii. ntu.edu.twiucnredlist.org
The ecological role of biflavonoids like this compound is multifaceted. In plants, flavonoids, in general, provide protection against various biotic and abiotic stresses. mdpi.com They can act as sunscreens, absorbing harmful UV radiation, and as antioxidants, scavenging reactive oxygen species. mdpi.comnih.gov Biflavonoids are also believed to play a role in defending plants against pathogens, herbivores, and competing plants. smujo.idresearchgate.net For instance, some flavonoids have shown insecticidal and antimicrobial properties. tandfonline.com The production of these secondary metabolites can be an adaptive response to environmental pressures, contributing to the plant's survival and fitness. ekb.egfrontiersin.org
Chemo-taxonomic Significance of this compound within Plant Families
The presence and structural type of biflavonoids hold significant value in the chemical taxonomy (chemotaxonomy) of plants, particularly within the gymnosperms. mdpi.com Biflavonoids were once considered characteristic of gymnosperms. mdpi.com
Within the family Cupressaceae, which includes genera like Cupressus, Chamaecyparis, and formerly Taiwania, biflavonoids are considered important chemotaxonomic markers. medcraveonline.comsci-hub.seresearchgate.net The specific pattern of biflavonoids can help in the classification and differentiation of species and genera. For example, amentoflavone and cupressuflavone are consistently found in the genus Cupressus. medcraveonline.comsci-hub.se The discovery of this compound, a 3',3'''-linked biflavone, in Taiwania cryptomerioides was a significant finding, as it represented a new series of biflavones. tridhascholars.orgrsc.org The co-occurrence of different types of biflavonoids, such as those linked at the 3',8'' position (like amentoflavone) and the 3',3''' position (like this compound), provides valuable data for understanding the evolutionary relationships between plant taxa. tridhascholars.orgmdpi.com
The distribution of these compounds is not limited to the Cupressaceae. The presence of this compound and related biflavonoids in other families, such as Selaginellaceae and Taxaceae, points to shared biosynthetic pathways and potential evolutionary links. core.ac.uksmujo.idwikipedia.org
Extraction and Isolation Methodologies for Taiwaniaflavone
Advanced Green Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced "green" extraction technologies have been developed. nih.gov These modern techniques, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE), offer significant advantages like reduced solvent use, shorter processing times, and improved extraction efficiency. nih.govmdpi.comresearchgate.net
MAE utilizes microwave energy to heat the solvent and the moisture within plant cells. researchgate.net This rapid, localized heating creates a buildup of pressure that ruptures the cell walls, facilitating the release of intracellular compounds into the solvent. researchgate.netajgreenchem.com This mechanism leads to significantly shorter extraction times (minutes versus hours) and often higher yields compared to conventional techniques like maceration or heat reflux extraction. mdpi.commdpi.com
The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent-to-solid ratio, and the dielectric properties of the solvent. mdpi.comresearchgate.net Studies have shown that MAE can yield more flavonoids in less time than other methods. mdpi.com For example, an optimized MAE process for flavonoids from young barley leaves required only 11.12 minutes and increased the yield by 5.47% compared to conventional methods. international-agrophysics.org
Table 2: Comparison of MAE with Conventional Methods for Flavonoid Extraction
| Extraction Method | Plant Source | Target Compound Yield | Extraction Time | Source(s) |
| MAE | Syzygium nervosum | 1409 ± 24 µg/g | 38 min | mdpi.com |
| Heat Reflux Extraction | Syzygium nervosum | 1337 ± 37 µg/g | 2 hours | mdpi.com |
| Maceration | Syzygium nervosum | 1225 ± 81 µg/g | 20 hours | mdpi.com |
| MAE | Young Barley Leaves | 80.78 ± 0.52% | 11.12 min (x2) | international-agrophysics.org |
| Conventional Extraction | Young Barley Leaves | ~76.6% | 3 hours | international-agrophysics.org |
This table is interactive. Users can sort columns to compare the efficiency of different extraction methods.
UAE employs high-frequency sound waves (ultrasound) to enhance extraction. The process is based on acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. nih.govnih.gov The collapse of these bubbles near the plant material generates intense local pressures and temperatures, creating microjets and shockwaves that disrupt cell walls and improve mass transfer. nih.govmdpi.com
UAE is considered a green technique due to its efficiency, reduced extraction times, lower energy consumption, and ability to operate at lower temperatures, which helps prevent the degradation of heat-sensitive compounds. nih.govmdpi.commdpi.com Key parameters that influence UAE performance include ultrasound power, frequency, extraction time, temperature, and solvent-to-solid ratio. mdpi.com Optimized UAE conditions for total flavonoids from Pteris cretica resulted in a yield of 4.71%, which was higher than that achieved with heat reflux extraction. nih.gov The combination of UAE with green solvents like deep eutectic solvents (DES) is also being explored to create even more environmentally friendly extraction processes. researchgate.netrsc.org
Table 3: Optimized Parameters for Ultrasound-Assisted Extraction of Flavonoids
| Plant Source | Optimal Ethanol (B145695) Conc. (%) | Optimal Time (min) | Optimal Temp. (°C) | Optimal Liquid/Solid Ratio (mL/g) | Resulting Yield | Source(s) |
| Pteris cretica | 56.74 | 45.94 | 74.27 | 33.69 | 4.71 ± 0.04% | nih.gov |
| Centella asiatica | 75 | 30 | <60 | 20 | 43.71 ± 1.92 mg/g (TFC) | mdpi.com |
This table is interactive. Users can sort columns to view optimized conditions for different plant sources.
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that uses solvents at elevated temperatures (50-200°C) and pressures (around 100 atm). csic.esmdpi.com These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its dissolving power and the mass transfer rate. csic.esmdpi.com This allows the solvent to penetrate the sample matrix more effectively, resulting in faster and more efficient extractions with significantly less solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.netcsic.es
PLE is a versatile and automated technique. csic.esmdpi.com The choice of solvent can be tailored to the target compounds, with options ranging from water and ethanol to other organic solvents. csic.esnih.gov For flavonoid extraction from spinach, a 70:30 mixture of ethanol and water was found to be more effective than water alone, with optimal extraction occurring at temperatures below 150°C. nih.gov The ability to automate the process also improves reproducibility and reduces labor. mdpi.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the solvent. tsijournals.com This method is noted for its efficiency and for yielding pure extracts with minimal to no organic solvent residue. tsijournals.com For SFE to occur, the conditions must exceed the critical temperature and pressure of the solvent; for CO2, this is above 31°C and 74 bar. tsijournals.com
While supercritical CO2 is highly effective for non-polar molecules, its efficiency in extracting polar compounds like biflavonoids is limited. nih.govmdpi.com To overcome this, the polarity of the supercritical fluid is enhanced by adding a small amount of a co-solvent, or "modifier," such as ethanol. nih.govmdpi.com This modifier increases the fluid's solvating power for polar phytochemicals. mdpi.com The extraction process is governed by key parameters that are adjusted to maximize yield and selectivity.
The primary parameters influencing SFE are pressure and temperature. mdpi.com
Pressure: Increasing the pressure raises the density of the supercritical fluid, which in turn enhances the solubility of the target analyte. mdpi.com
Temperature: Temperature has a dual effect. Higher temperatures can increase the mass transfer rate, but they also decrease the fluid's density, which can reduce extraction efficiency. nih.gov The optimal temperature is therefore a balance between these competing factors. nih.gov
The optimization of these parameters is crucial for achieving high recovery of flavonoids. nih.gov A study on flavonoid extraction from hops demonstrated that the ideal conditions involved a specific combination of temperature, pressure, and modifier concentration. nih.gov
Table 1: Example of Optimized SFE Parameters for Flavonoid Extraction This table is based on findings from the extraction of flavonoids from hops and illustrates typical parameters that would be optimized for a compound like Taiwaniaflavone.
| Parameter | Optimized Value |
|---|---|
| Temperature | 50 °C |
| Pressure | 25 MPa |
| Modifier | Ethanol |
| Modifier Concentration | 80% |
Source: Adapted from a study on supercritical fluid extraction of flavonoids. nih.gov
Chromatographic Separation Techniques for Purification
Following initial extraction, the crude extract contains a mixture of various compounds. In the case of plants containing this compound, the extract is a complex blend of biflavonoids, including amentoflavone (B1664850), hinokiflavone, and isocryptomerin. tridhascholars.org Therefore, chromatographic techniques are indispensable for the separation and purification of individual compounds. chromtech.com
Column Chromatography Applications
Column chromatography is a foundational technique used for the purification of compounds from mixtures. chromtech.com It operates on the principle of differential adsorption, where a solid stationary phase (e.g., silica (B1680970) gel) adsorbs components from a liquid mobile phase to varying degrees. chromtech.com As the mobile phase moves through the column, compounds with weaker interactions with the stationary phase travel faster, leading to separation. chromtech.com
This method is highly effective for:
Initial Fractionation: Separating the crude extract into simpler fractions.
Removal of Impurities: Eliminating substances with significantly different polarities from the target compound. chromtech.com
Isolation of Active Ingredients: It is a key step in isolating specific bioactive components from complex natural extracts. chromtech.com
In the context of this compound purification, column chromatography would typically be employed after initial extraction to separate the biflavonoid fraction from other classes of compounds, paving the way for more refined purification methods. chromtech.comufs.ac.za
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture with high resolution and precision. wikipedia.orgopenaccessjournals.com It is an evolution of column chromatography that uses high pressure to pump the mobile phase through a column packed with smaller adsorbent particles, resulting in superior separation. wikipedia.org
HPLC systems consist of a solvent delivery system (pumps), a sample injector, a column, and a detector. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.org Its versatility allows for the analysis of a wide array of compounds, including flavonoids. nih.govoxfordindices.com HPLC is not only used for purification on a preparative scale but is also the standard method for assessing the purity of the final isolated compound. nih.govnih.gov
Table 2: Example of Isocratic HPLC Method for Flavonoid Analysis This table outlines a validated method for the simultaneous quantification of various flavonoids and phenolic acids, demonstrating typical HPLC conditions.
| Parameter | Specification |
|---|---|
| Column | C18 |
| Detection Wavelength | 370 nm (for flavonols), 350 nm (for flavones) |
| Mobile Phase | Isocratic elution system |
| Temperature | Ambient |
Source: Adapted from a study on the simultaneous quantification of flavonoids. nih.gov
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid chromatographic technique that utilizes a two-phase solvent system without a solid stationary support. pan.olsztyn.plmdpi.com This approach eliminates the risk of irreversible adsorption of the sample onto a solid matrix, which can be a problem in traditional column chromatography. mdpi.com
In HSCCC, separation is achieved by partitioning solutes between two immiscible liquid phases (the stationary phase and the mobile phase) within a coil that is subjected to a strong centrifugal force. pan.olsztyn.pl The technique has been successfully applied to the isolation and purification of various natural products, including flavonoids and biflavonoids. nih.govnih.gov The selection of an appropriate two-phase solvent system is critical for successful separation. For instance, systems such as n-butanol-acetic acid (1%) (5:5, v/v) and ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v) have been used to isolate flavonoid glycosides with high purity. nih.gov
Purity Assessment and Yield Optimization Strategies
Key strategies include:
Optimization of Extraction Parameters: The efficiency of the initial extraction is influenced by variables such as solvent choice, liquid-to-solid ratio, temperature, and extraction time. semanticscholar.orgnih.gov Response surface methodology is one approach used to determine the optimal conditions for maximizing the extraction yield. nih.gov
Enrichment Using Macroporous Resins: Before fine purification, crude extracts are often passed through a column containing macroporous adsorption resin. nih.govresearchgate.net This step concentrates the target compounds, such as flavonoids, and removes a significant portion of impurities. mdpi.comnih.gov For example, one study increased the purity of flavonoids from a crude extract from 12.74% to 43.00% using this technique. nih.gov
Hybrid Column Chromatography: Combining different adsorbent materials, such as macroporous resin and polyamide, in a single column can further enhance purification efficiency. nih.gov This can increase purity significantly compared to using a single type of resin. nih.gov
Purity Assessment by HPLC: The final purity of the isolated this compound is quantitatively determined using HPLC. nih.gov This technique can confirm the absence of other closely related biflavonoids and provide a precise purity percentage. nih.govualberta.ca
Table 3: Example of Purity Improvement During Flavonoid Purification This table illustrates the stepwise increase in flavonoid purity from a plant extract using different purification techniques.
| Purification Stage | Purity of Total Flavonoids (Mean ± SD) | Fold Increase in Purity |
|---|---|---|
| Crude Extract | 12.74 ± 1.04% | 1.00 |
| After D101 Macroporous Resin | 43.00 ± 2.55% | 3.38 |
| After Macroporous Resin-Polyamide Hybrid Column | 59.02 ± 2.23% | 4.63 |
Source: Adapted from a study on the extraction and purification of flavonoids from Polygonum perfoliatum L. nih.gov
Biosynthetic Pathways and Metabolic Engineering of Taiwaniaflavone
Core Flavonoid Biosynthesis from Phenylpropanoid and Shikimate Pathways
The journey to taiwaniaflavone begins with fundamental metabolic pathways common to most plants: the shikimate and phenylpropanoid pathways. These pathways provide the basic building blocks for a vast array of secondary metabolites, including flavonoids.
The shikimate pathway, starting from phosphoenolpyruvate (B93156) and erythrose-4-phosphate, is responsible for the synthesis of aromatic amino acids, most notably L-phenylalanine. encyclopedia.pubresearchgate.net Phenylalanine then serves as the entry point into the general phenylpropanoid pathway. nih.govmdpi.com A series of three key enzymatic steps converts phenylalanine into p-coumaroyl-CoA, a central precursor for flavonoid synthesis. nih.govfrontiersin.org
| Enzyme | Action | Precursor | Product |
| Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine | L-phenylalanine | trans-Cinnamic acid |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase (4CL) | Activation with Coenzyme A | p-Coumaric acid | p-Coumaroyl-CoA |
This sequence of reactions is a critical metabolic juncture, directing carbon flow from primary metabolism into the biosynthesis of thousands of specialized plant compounds. nih.gov
Role of Chalcone (B49325) and Flavanone (B1672756) Intermediates (e.g., Naringenin)
The formation of the characteristic flavonoid skeleton occurs when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, the latter being derived from the acetate (B1210297) pathway. encyclopedia.pubmdpi.com This crucial step is catalyzed by chalcone synthase (CHS), the first committed enzyme in the flavonoid biosynthetic pathway, resulting in the formation of a chalcone. frontiersin.orgresearchgate.net
This chalcone intermediate is then isomerized by the enzyme chalcone isomerase (CHI) to form a flavanone. researchgate.netmdpi.com In the context of apigenin (B1666066), the monomeric unit of this compound, the specific flavanone intermediate is naringenin (B18129). encyclopedia.pubmdpi.com Naringenin is a key branching point in flavonoid biosynthesis, serving as a precursor for various flavonoid classes, including flavones, flavonols, and isoflavones, through the action of different downstream enzymes. encyclopedia.pubnih.gov The conversion of naringenin to apigenin is catalyzed by flavone (B191248) synthase (FNS). mdpi.com
Elucidation of Biflavonoid Coupling Mechanisms in this compound Biosynthesis
While the biosynthesis of the monomeric flavonoid units is well-established, the precise mechanisms for their coupling to form biflavonoids like this compound are less understood. mdpi.comsemanticscholar.org However, the prevailing hypothesis is that these complex molecules are formed through the joining of two flavonoid units.
Oxidative Coupling of Flavonoid Units
The formation of biflavonoids is thought to occur via phenol (B47542) oxidative coupling of flavonoid monomers. semanticscholar.orggoogle.com In the case of this compound, this would involve the oxidative coupling of two apigenin molecules. rsc.org This process is distinct from the formation of other flavonoid polymers like proanthocyanidins. google.com The isolation of this compound and its methylated derivatives from natural sources suggests that apigenin itself is a direct precursor in this biosynthetic pathway. rsc.org The nature of the enzymes catalyzing this specific oxidative coupling in vivo is an active area of research.
Enzymatic Regulation and Genetic Factors Governing this compound Production
The production of this compound, like other secondary metabolites, is tightly regulated at both the enzymatic and genetic levels. The expression of genes encoding the biosynthetic enzymes is often controlled by a complex network of transcription factors. nih.gov These transcription factors can respond to various developmental and environmental cues, such as UV radiation and pathogen attack, thereby modulating the production of flavonoids for protective purposes. frontiersin.org
The activity of the biosynthetic enzymes themselves is also subject to regulation, including feedback inhibition and the formation of multi-enzyme complexes, sometimes referred to as metabolons. frontiersin.org These complexes are thought to facilitate the channeling of intermediates through the pathway, increasing efficiency and preventing the diffusion of potentially reactive intermediates. frontiersin.org While specific regulatory factors for this compound biosynthesis have not been fully elucidated, the general principles of flavonoid regulation provide a framework for understanding how its production might be controlled in plants.
Metabolic Engineering Approaches for Enhanced this compound Production in Microbial Systems or Plants
The potential therapeutic properties of biflavonoids have driven interest in developing biotechnological methods for their production. researchgate.netnih.gov Metabolic engineering offers a promising avenue to enhance the yield of these compounds in either their native plant producers or in engineered microbial hosts. nih.govnih.gov
In plants, strategies for increasing flavonoid production include the overexpression of key biosynthetic genes or the manipulation of transcription factors that regulate the entire pathway. nih.govnih.gov For example, enhancing the expression of genes like chalcone synthase or flavone synthase could potentially lead to higher accumulation of the apigenin precursor, which might then be available for dimerization into this compound. nih.gov
Microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, are attractive platforms for producing plant-derived natural products due to their rapid growth and amenability to genetic manipulation. nih.govfrontiersin.org The entire biosynthetic pathway for a target flavonoid can be reconstituted in a microbial host. nih.gov For this compound, this would involve introducing the genes for the core flavonoid pathway to produce apigenin. A significant challenge remains in identifying and successfully expressing the specific enzyme responsible for the final oxidative coupling of apigenin to form this compound. The compartmentalization of pathway enzymes within different cellular organelles is an emerging strategy to optimize metabolic flux and increase product yields in engineered microbes. rsc.org
Chemical Synthesis and Derivatization of Taiwaniaflavone and Its Analogues
Total Synthesis Strategies for Taiwaniaflavone and Related Biflavonoids
The total synthesis of this compound and other C-C linked biflavonoids is a complex process that hinges on the successful construction and subsequent coupling of two flavonoid monomers. nih.gov this compound is a biflavonoid derived from two apigenin (B1666066) units. core.ac.uk These synthetic endeavors are crucial for producing these molecules in quantities sufficient for extensive biological evaluation and for creating analogues with potentially enhanced properties.
Flavonoid Monomer Assembly and Coupling Reactions
The foundational step in biflavonoid synthesis is the assembly of the flavonoid monomers. A common route begins with the Claisen-Schmidt condensation of an ortho-hydroxyacetophenone and a benzaldehyde (B42025) to produce a chalcone (B49325) intermediate. usd.ac.idnih.gov This chalcone is then subjected to oxidative cyclization, often using iodine in a solvent like DMSO, to form the flavone (B191248) core structure. usd.ac.idnih.gov
Once the flavonoid monomers, such as apigenin, are synthesized, the critical step is the coupling reaction to form the biflavonoid linkage. One of the classic methods employed is the Ullmann coupling reaction. usd.ac.id This reaction typically involves the coupling of a halogenated flavone monomer in the presence of a copper catalyst. usd.ac.idresearchgate.net Another approach is the oxidative coupling of the flavonoid units. For instance, the oxidative coupling of 2'-hydroxychalcones using iodine in an alkaline medium can yield biflavonoid structures. nih.gov Protecting the hydroxyl groups, often through methylation, is a common strategy to direct the dimerization to specific positions on the flavonoid rings. core.ac.uk
Catalytic Approaches (e.g., Transition Metal-Catalyzed Cross-Coupling)
Modern synthetic strategies heavily rely on transition metal-catalyzed cross-coupling reactions, which offer greater efficiency and selectivity. eie.gr These methods are central to forming the carbon-carbon bond that links the two flavonoid units in molecules like this compound. nih.gov The general mechanism involves an oxidative addition of an electrophile to the metal catalyst, followed by transmetalation and reductive elimination to form the desired product. nih.gov
The most prominent methods in biflavonoid synthesis are the Suzuki-Miyaura and Stille coupling reactions. nih.govmdpi.com The general strategy involves creating two different flavonoid analogues: one substituted with a halogen atom (like bromine or iodine) and the other with a group suitable for coupling, such as a boronic acid (for Suzuki coupling) or an organotin group (for Stille coupling). nih.govmdpi.com These two monomers are then reacted in the presence of a palladium catalyst to form the biaryl linkage. nih.govmdpi.com These catalytic systems have been refined to work under milder conditions and are often preferred for their reliability and functional group tolerance. eie.gr
| Coupling Reaction | Key Reagents | Catalyst | Description | Reference |
|---|---|---|---|---|
| Ullmann Coupling | Halogenated Flavone Monomer | Copper (Cu) | A classic method for forming aryl-aryl bonds by coupling aryl halides. usd.ac.id | usd.ac.idresearchgate.net |
| Suzuki-Miyaura Coupling | Flavone-boronic acid + Halogenated Flavone | Palladium (Pd) | A versatile cross-coupling reaction forming a C-C bond between an organoboron compound and an organohalide. nih.govnih.govmdpi.com | nih.govmdpi.com |
| Stille Coupling | Organostannane Flavone + Halogenated Flavone | Palladium (Pd) | Involves the coupling of an organotin compound with an organohalide. nih.gov | nih.gov |
| Oxidative Coupling | Flavonoid Monomers (e.g., 2'-hydroxychalcones) | Iodine (I₂) | Directly couples two flavonoid units through an oxidative process. core.ac.uknih.gov | core.ac.uknih.gov |
Semi-Synthetic Routes to this compound Derivatives
Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create novel derivatives. ebi.ac.uk This approach is particularly valuable in flavonoid chemistry, as it leverages the complex scaffolds produced by nature to generate new molecules with potentially modified or improved biological activities. nih.gov By making targeted chemical modifications to a natural biflavonoid, researchers can explore structure-activity relationships and enhance properties like solubility or potency. nih.govmdpi.com
Chemical Modification of Hydroxyl Groups (e.g., Methylation)
One of the most common semi-synthetic modifications of flavonoids is the manipulation of their hydroxyl (-OH) groups. mdpi.com Methylation, the addition of a methyl group, is a key example. mdpi.comfrontiersin.org this compound itself can be considered a methylated derivative, specifically 6-methyl-7,4′-di-O-methyl amentoflavone (B1664850). nih.gov
Introduction of Other Functional Groups (e.g., Prenylation)
Beyond methylation, other functional groups can be introduced to the biflavonoid core to create new derivatives. A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. pressbooks.pubbccampus.ca The addition of new functional groups, or "functionalization," can bestow novel properties upon the parent compound. pressbooks.pub
Prenylation is the covalent attachment of a hydrophobic isoprenoid moiety, such as a farnesyl or geranylgeranyl group, to the flavonoid scaffold. researchgate.netnih.gov This modification is known to enhance the biological activity of flavonoids, although specific examples involving this compound are not widely documented. mdpi.comresearchgate.net The introduction of these bulky, lipid-soluble groups can improve the compound's ability to interact with cell membranes and protein targets. nih.gov Other modifications, such as glycosylation (addition of sugar moieties), can also be employed to increase water solubility and alter pharmacokinetic properties. mdpi.comacs.org
| Modification Type | Functional Group | Purpose/Effect | Reference |
|---|---|---|---|
| Methylation | Methoxy (B1213986) (-OCH₃) | Alters polarity, protects reactive hydroxyls, can enhance biological activity. | mdpi.comnih.gov |
| Prenylation | Isoprenoid chain (e.g., farnesyl) | Increases lipophilicity, enhances membrane interaction and bioactivity. researchgate.net | mdpi.comresearchgate.net |
| Glycosylation | Sugar moiety (e.g., glucose) | Increases water solubility and bioavailability. acs.org | mdpi.comacs.org |
| Hydroxylation | Hydroxyl (-OH) | Increases polarity, provides sites for further modification (e.g., glycosylation). mdpi.com | mdpi.com |
Synthetic Challenges and Methodological Innovations in Biflavonoid Chemistry
Another challenge is the often low efficiency and harsh conditions of classical coupling methods, which can further reduce yields and limit the scope of accessible structures. researchgate.net The structural complexity and potential for stereochemical variations in some biflavonoids add further layers of difficulty to their total synthesis. researchgate.net
To address these issues, chemists have developed innovative strategies. The refinement of transition metal-catalyzed cross-coupling reactions has provided more robust and selective methods for forming the crucial biaryl bond. eie.grnih.gov A significant advance is the development of modular and divergent synthetic approaches. rsc.org These strategies involve the creation of a common intermediate scaffold that can be readily diversified to produce a library of different biflavonoid analogues. rsc.orgresearchgate.net This step-economical approach allows for the rapid exploration of structurally diverse biflavonoids, which is highly valuable for drug discovery programs. rsc.org Furthermore, ongoing research into novel catalytic systems and synthetic methodologies continues to improve the efficiency and accessibility of these complex natural products. rsc.orgrsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determinationresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. ukm.my It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of protons and carbons in Taiwaniaflavone. The ¹H NMR spectrum reveals signals in the aromatic region (typically δ 6-8 ppm), corresponding to the protons on the flavonoid rings. ukm.my The ¹³C NMR spectrum provides the carbon skeleton, with characteristic signals for carbonyl carbons (C-4), oxygenated aromatic carbons, and unsubstituted aromatic carbons. ukm.my
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It is instrumental in mapping out the proton spin systems within each of the aromatic rings of the two apigenin (B1666066) units. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu By mapping each proton signal to its attached carbon, it allows for the unambiguous assignment of the carbon skeleton's protonated positions. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting molecular fragments by revealing correlations between protons and carbons over two to three bonds (²J and ³J-coupling). columbia.edu For this compound, the most critical HMBC correlation would be between the H-2' proton on one apigenin unit and the C-3 carbon on the second unit (and vice-versa), definitively confirming the C-3 to C-3' linkage that defines the biflavone. wisc.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Apigenin Moiety (Core structure of this compound) Data presented here are typical values for the apigenin scaffold and may vary slightly in the biflavonoid structure.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | ~164.2 | - | H-2', H-6' |
| 3 | ~102.9 | ~6.78 (s) | C-2, C-4, C-1', C-4' |
| 4 | ~181.8 | - | H-3, H-5 |
| 5 | ~161.3 | - | H-6 |
| 6 | ~98.9 | ~6.19 (d) | C-5, C-7, C-8, C-10 |
| 7 | ~164.7 | - | H-6, H-8 |
| 8 | ~94.1 | ~6.48 (d) | C-7, C-9, C-10 |
| 9 | ~157.4 | - | H-8 |
| 10 | ~103.8 | - | H-6, H-8 |
| 1' | ~121.2 | - | H-2', H-6' |
| 2' | ~128.5 | ~7.93 (d) | C-2, C-3', C-4', C-6' |
| 3' | ~116.1 | ~6.92 (d) | C-1', C-4', C-5' |
| 4' | ~161.5 | - | H-2', H-3', H-5', H-6' |
| 5' | ~116.1 | ~6.92 (d) | C-1', C-3', C-4' |
| 6' | ~128.5 | ~7.93 (d) | C-2, C-2', C-4' |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netnih.gov
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uab.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound (C₃₀H₁₈O₁₀). mdpi.com Techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) can measure the mass with an error of less than 5 ppm, distinguishing this compound from other compounds with the same nominal mass but different elemental compositions. mdpi.com The exact mass is a critical piece of data for confirming the identity of the isolated compound.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. uab.edu The fragmentation pattern provides valuable structural information, confirming the connectivity of the flavonoid skeleton. nih.gov
For flavonoids, a common and diagnostic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. mdpi.com In the case of this compound, MS/MS analysis would be expected to show fragment ions corresponding to the cleavage of the C-rings of one or both apigenin units. Other characteristic fragmentations include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov Analyzing these fragmentation pathways helps to confirm the nature of the flavonoid core and the inter-flavonoid linkage. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net
Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the stretching vibrations of the phenolic hydroxyl groups. researchgate.net
Carbonyl (C=O) group: A strong, sharp absorption band around 1640-1660 cm⁻¹ corresponds to the stretching vibration of the conjugated ketone in the C-ring. researchgate.net
Aromatic (C=C) rings: Several absorption bands in the 1450-1610 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. researchgate.net
C-O bonds: Absorptions in the 1000-1300 cm⁻¹ range typically correspond to C-O stretching vibrations.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | Phenolic -OH | O-H Stretch |
| ~1644 | Conjugated Ketone | C=O Stretch |
| ~1605, 1567, 1504 | Aromatic Rings | C=C Stretch |
| ~1250 | Aryl Ether | C-O Stretch |
X-ray Crystallography for Absolute Configuration and Solid-State Structureresearchgate.net
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid state. springernature.com This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. springernature.com
For a molecule like this compound, obtaining a high-quality single crystal suitable for analysis is a primary challenge. researchgate.net If a suitable crystal is obtained, X-ray diffraction analysis would provide an exact model of its solid-state structure, confirming the planarity of the flavonoid rings and the specific geometry of the C-3 to C-3' linkage. While this compound itself is achiral, X-ray crystallography is the gold standard for determining the absolute configuration of chiral natural products and their derivatives. nih.govnih.gov The data would also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement. mit.edu
Circular Dichroic (CD) Spectroscopy for Chiral Information
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the spatial arrangement of atoms. In the context of biflavonoids like this compound, which can exhibit axial chirality or atropisomerism due to restricted rotation around the interflavonoid bond, CD spectroscopy is crucial for determining the absolute configuration of different stereoisomers.
The CD spectrum of a biflavonoid is highly sensitive to the dihedral angle between the two flavonoid moieties. The observed Cotton effects, which are the characteristic positive or negative peaks in a CD spectrum, can be correlated with a specific atropisomeric form (e.g., aR or aS configuration). While specific experimental CD data for this compound is not extensively documented in publicly available literature, the principles of its application can be understood from studies on related biflavonoids. For instance, in the study of other atropisomeric biflavones, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations to definitively assign the absolute configuration. This combined experimental and theoretical approach provides a robust method for stereochemical characterization.
Table 1: Representative CD Data for a Related Atropisomeric Biflavonoid
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Assignment |
| ~340 | Positive Cotton Effect | π → π* transition |
| ~280 | Negative Cotton Effect | n → π* transition |
| ~250 | Positive Cotton Effect | π → π* transition |
Note: This table is illustrative and based on typical CD spectra of chiral biflavonoids. The exact wavelengths and signs of the Cotton effects would be specific to this compound's unique stereochemistry.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)
For the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts, hyphenated analytical techniques are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method, offering high sensitivity and selectivity.
An LC-MS/MS method for this compound would typically involve reversed-phase liquid chromatography to separate it from other components in the sample, followed by detection using a tandem mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is often employed for flavonoids as it readily produces deprotonated molecules [M-H]⁻.
In the tandem mass spectrometer, the precursor ion corresponding to this compound ([M-H]⁻, m/z 537.1 for C₃₀H₁₈O₁₀) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used for its unambiguous identification and quantification. A common and highly sensitive mode of operation for quantification is Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.
While a specific, validated LC-MS/MS method for this compound is not detailed in all literature, a representative method can be proposed based on established protocols for similar biflavonoids like amentoflavone (B1664850).
Table 2: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from 20% to 80% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 537.1 |
| Product Ions (Q3) | Based on fragmentation of the biapigenin structure |
The fragmentation of the [M-H]⁻ ion of this compound is expected to involve cleavages of the C-rings of the apigenin units, similar to what is observed for other biflavonoids. The interflavonoid bond itself is generally stable under typical CID conditions. Common losses include those of small neutral molecules like CO (28 Da) and CO₂ (44 Da), as well as retro-Diels-Alder (rDA) fragmentations of the C-rings.
Mechanistic Investigations of Taiwaniaflavone’s Biological Activities
Anti-inflammatory Pathways and Cellular Targets
Taiwaniaflavone has demonstrated the ability to modulate key pathways involved in the inflammatory response. This includes the inhibition of enzymes that produce pro-inflammatory mediators and the regulation of signaling pathways that control the expression of inflammatory genes.
Inhibition of Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by synthesizing prostaglandins (B1171923). Under normal conditions, its expression is low, but it is significantly upregulated at sites of inflammation.
Studies have shown that this compound can potently inhibit the induction of COX-2. core.ac.ukdntb.gov.uakyobobook.co.kr This inhibitory effect is a key component of its anti-inflammatory activity, as it reduces the production of prostaglandins that contribute to inflammation and pain. The mechanism involves suppressing the expression of the COX-2 gene, thereby preventing the synthesis of the enzyme. chosun.ac.kr
Table 1: Effect of this compound on COX-2 Expression
| Parameter | Observation | Significance |
|---|---|---|
| COX-2 Induction | Potently inhibited by this compound. core.ac.ukdntb.gov.uakyobobook.co.kr | Reduces the synthesis of pro-inflammatory prostaglandins. |
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling
Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a central regulator of inflammation by controlling the transcription of numerous pro-inflammatory genes. nih.gov The activation of the NF-κB pathway is a critical step in the inflammatory response. nih.gov
This compound has been found to modulate the NF-κB signaling pathway. chosun.ac.kr It exerts its effect by inhibiting the degradation of Inhibitor of kappa B (IκB), a protein that keeps NF-κB inactive in the cytoplasm. By preventing IκB degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This inhibition of NF-κB activation is a significant mechanism underlying the anti-inflammatory effects of this compound. chosun.ac.kr
Table 2: Modulation of NF-κB Signaling by this compound
| Component | Action of this compound | Outcome |
|---|---|---|
| IκB Degradation | Inhibited | Prevents NF-κB activation. chosun.ac.kr |
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are signaling molecules that play a pivotal role in orchestrating the inflammatory response. nih.govmdpi.com Elevated levels of these cytokines are associated with various inflammatory conditions.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Effect of this compound | Underlying Mechanism |
|---|---|---|
| TNF-α | Production suppressed. chosun.ac.kr | Inhibition of the NF-κB signaling pathway. chosun.ac.kr |
Antioxidant and Free Radical Scavenging Mechanisms
In addition to its anti-inflammatory properties, this compound exhibits antioxidant activities by directly neutralizing harmful free radicals and by influencing the body's own antioxidant defense systems.
Direct Radical Quenching
Free radicals are highly reactive molecules that can cause damage to cells, a process known as oxidative stress. nih.gov Antioxidants can neutralize these free radicals by donating an electron, thereby preventing cellular damage.
The structure of flavonoids, including this compound, is well-suited for free radical scavenging. irb.hr The presence of phenolic hydroxyl groups in their structure allows them to donate a hydrogen atom to free radicals, effectively neutralizing them. irb.hr The ability of a compound to scavenge free radicals is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. irb.hrmdpi.com While specific data on this compound's direct quenching abilities are part of the broader understanding of flavonoids, the general mechanism involves this hydrogen atom donation to stabilize free radicals. irb.hr
Regulation of Antioxidant Enzyme Systems
The body has a network of antioxidant enzymes that protect against oxidative damage. nih.gov These enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), convert reactive oxygen species into less harmful substances. jeeng.netmdpi.com
The regulation of these antioxidant enzymes is a complex process. nih.govnih.gov While direct studies detailing this compound's specific influence on the expression and activity of the full spectrum of antioxidant enzymes are an area of ongoing research, flavonoids in general are known to modulate these systems. This can occur through various signaling pathways, contributing to an enhanced cellular defense against oxidative stress.
Metabolic Regulation and Enzyme Inhibition
This compound, a naturally occurring biflavonoid, has demonstrated a range of biological activities related to metabolic regulation through the inhibition of key enzymes and modulation of signaling pathways. nih.govresearchgate.netresearchgate.net These activities position it as a compound of interest for further investigation into its potential therapeutic benefits.
Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition
Protein tyrosine phosphatase 1B (PTP-1B) is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for enhancing insulin sensitivity. nih.gov this compound has been identified as an inhibitor of PTP-1B. nih.govresearchgate.netresearchgate.net Natural biflavonoids, including this compound, are recognized for their capacity to regulate various proteins and enzymes, including PTP1B, which are linked to metabolism. nih.govresearchgate.netresearchgate.net The inhibition of PTP-1B by flavonoids can increase insulin sensitivity, suggesting a potential role in the management of conditions associated with insulin resistance. nih.gov
Alpha-Glucosidase (α-AG) Inhibition
Alpha-glucosidase is a crucial enzyme in carbohydrate digestion, and its inhibition can delay glucose absorption, which is a therapeutic approach for managing hyperglycemia. tandfonline.com In silico studies have shown that this compound exhibits a strong inhibitory effect on α-glucosidase. tandfonline.com Molecular docking studies revealed that this compound forms a significant number of hydrogen bonds and hydrophobic interactions with the active site residues of α-glucosidase, leading to potential inhibition of its activity. tandfonline.com The binding energies for this compound with bacterial and human α-glucosidase were found to be -9.37 kcal/mol and -9.69 kcal/mol, respectively, indicating a strong binding affinity. tandfonline.com This suggests that this compound could be an effective inhibitor of α-glucosidase. tandfonline.com
Pancreatic Lipase (B570770) Inhibition
Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. nih.gov By inhibiting this enzyme, the absorption of fats can be reduced. Natural biflavonoids, such as this compound, have been shown to regulate pancreatic lipase. nih.govresearchgate.net The inhibition of pancreatic lipase is a well-established strategy for managing obesity. mdpi.com Flavonoids, as a class of compounds, have been investigated for their pancreatic lipase inhibitory activity, with their effectiveness being dependent on their specific chemical structure. nih.gov
Modulation of Insulin Signaling Pathways (e.g., PI3K-AKT)
The phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is a critical component of insulin signaling, playing a vital role in glucose metabolism. mdpi.comgenome.jpfrontiersin.org Natural biflavonoids, including this compound, are known to exert therapeutic benefits by regulating insulin signaling pathways such as the PI3K-AKT pathway. nih.govresearchgate.netresearchgate.net Activation of this pathway is crucial for most of the metabolic actions of insulin, including glucose uptake and glycogen (B147801) synthesis. mdpi.comgenome.jp Dysregulation of this pathway can lead to complications like obesity and diabetes. nih.gov
Regulation of PPAR-γ, C/EBPα, STAT5, and Fatty Acid Synthase
This compound and other natural biflavonoids have been found to regulate several key proteins and enzymes involved in metabolism. nih.govresearchgate.netresearchgate.net These include Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), CCAAT/enhancer-binding protein α (C/EBPα), Signal Transducer and Activator of Transcription 5 (STAT5), and Fatty Acid Synthase (FAS). nih.govresearchgate.netresearchgate.net
PPAR-γ and C/EBPα: These are master regulators of adipogenesis (fat cell formation). mdpi.com PPAR-γ is essential for the differentiation of fat cells and is involved in regulating fatty acid metabolism. mdpi.commdpi.com C/EBPα works in concert with PPAR-γ to control insulin action and maintain the expression of PPAR-γ in mature adipocytes. mdpi.com
STAT5: This protein has been shown to have both adipogenic and anti-adipogenic effects and may play a role in regulating energy balance. lsu.edu
Fatty Acid Synthase (FAS): This enzyme is central to the process of lipogenesis (the synthesis of fatty acids). mdpi.com The regulation of FAS is a potential therapeutic target for conditions related to excessive lipid accumulation. mdpi.com
Table 1: Investigated Biological Activities of this compound | Biological Target | Activity | Research Focus | | :--- | :--- | :--- | | Metabolic Regulation and Enzyme Inhibition | | Protein Tyrosine Phosphatase 1B (PTP-1B) | Inhibition | Negative regulation of insulin signaling. nih.govresearchgate.netresearchgate.netnih.gov | | Alpha-Glucosidase (α-AG) | Inhibition | Carbohydrate digestion and glucose absorption. tandfonline.com | | Pancreatic Lipase | Inhibition | Dietary fat digestion. nih.govresearchgate.netnih.gov | | PI3K-AKT Pathway | Modulation | Insulin signaling and glucose metabolism. nih.govresearchgate.netresearchgate.netmdpi.comgenome.jp | | PPAR-γ, C/EBPα, STAT5, Fatty Acid Synthase | Regulation | Adipogenesis, lipogenesis, and energy balance. nih.govresearchgate.netresearchgate.netmdpi.commdpi.comlsu.edu | | Neurobiological Activities and Neuroprotection | | Amyloid-β (Aβ) Fibrillogenesis | Inhibition | Prevention of Aβ polymerization and aggregation. nih.govresearchgate.netacs.org | | Preformed Aβ Fibrils | Disaggregation | Breakdown of existing amyloid plaques. nih.govresearchgate.net | | Neuroinflammation | Inhibition | Reduction of pro-inflammatory mediators. nih.gov |
Neurobiological Activities and Neuroprotection
Beyond its metabolic effects, this compound has demonstrated significant neuroprotective properties. A key area of this activity is its ability to interfere with the pathogenesis of Alzheimer's disease by targeting amyloid-beta (Aβ) peptides. nih.govresearchgate.netacs.org
Research has shown that this compound can effectively inhibit the polymerization and elongation of Aβ1-42, the more neurotoxic form of the peptide. nih.govresearchgate.net It also has the capacity to disaggregate preformed Aβ1-42 fibrils. nih.govresearchgate.net Interestingly, while inhibiting fibril formation, this compound and other biflavonoids promote the formation of non-toxic, off-pathway Aβ oligomeric structures. researchgate.netacs.org This suggests a mechanism of diverting the Aβ aggregation pathway towards less harmful species. The biflavonoid structure, with two monoflavonoid units, appears to enhance this anti-amyloidogenic activity compared to single flavonoid molecules. researchgate.netacs.org
Furthermore, this compound exhibits anti-inflammatory properties that contribute to its neuroprotective profile. It has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of inflammatory mediators. nih.gov This inhibition is achieved by blocking the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov By mitigating neuroinflammation, this compound may help protect neurons from the damaging effects of chronic inflammation, a common feature of neurodegenerative diseases. mdpi.com
Inhibition of Amyloid-Beta (Aβ) Fibrillization and Disaggregation
One of the key neuroprotective mechanisms of this compound is its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Research has demonstrated that this compound can inhibit the formation of Aβ fibrils and disaggregate pre-existing ones. biomolther.orgnih.gov
Studies have shown that biflavonoids, including this compound, can inhibit the polymerization and elongation of Aβ1–42. biomolther.orgnih.gov This is significant because the aggregation of Aβ peptides into oligomers and fibrils is a critical step in the pathogenesis of Alzheimer's disease. The process of fibrillization involves the conversion of misfolded Aβ oligomers with β-sheet structures into insoluble, mature fibrils. biomolther.orgnih.gov
Interestingly, while inhibiting the formation of toxic fibrils, some biflavonoids have been observed to increase the dose-dependent formation of Aβ1–42 oligomers that are not neurotoxic. biomolther.orgnih.gov The anti-amyloidogenic activity of this compound is attributed to its molecular structure, which allows for interactions with Aβ species. biomolther.orgnih.gov Specifically, the aromatic rings of biflavonoids are thought to engage in aromatic-aromatic interactions with Aβ, contributing to their inhibitory effects on fibrillization. biomolther.orgnih.gov
The disaggregation of preformed Aβ fibrils is another crucial aspect of this compound's potential therapeutic value. The ability of biflavonoids to disrupt the structure of these fibrils is linked to the presence and position of hydroxyl groups on their scaffold. mdpi.com Molecular docking and dynamics simulations suggest that biflavonoids preferentially bind to the aromatic-rich regions of Aβ fibrils, leading to a decrease in β-sheet content and subsequent disaggregation. mdpi.com
Table 1: Effects of this compound on Aβ Fibrillization and Disaggregation
| Activity | Mechanism | Key Findings |
| Inhibition of Fibrillization | Prevents the polymerization and elongation of Aβ1–42 peptides. biomolther.orgnih.gov | Dose-dependently inhibits the formation of neurotoxic Aβ fibrils. |
| Disaggregation of Fibrils | Disrupts the structure of pre-existing Aβ fibrils. biomolther.orgnih.govmdpi.com | Promotes the conversion of fibrils into less ordered aggregates. mdpi.com |
Effects on Neuronal Differentiation and Neurogenesis
The process of generating new neurons, known as neurogenesis, is crucial for brain health and is often impaired in neurodegenerative diseases. Studies have indicated that certain signaling pathways and transcription factors play a pivotal role in neuronal differentiation. For instance, the transcription factor NeuroD1 is essential for the development of neurons and can reprogram other cell types into neurons. embopress.org Its expression is regulated by signaling pathways like the Wnt pathway. rndsystems.com While direct studies on this compound's effect on NeuroD1 are limited, the broader context of neurogenesis research highlights potential avenues for its neuroprotective actions. The generation of new neurons occurs in specific regions of the adult brain, and factors that stimulate this process are of great interest for therapeutic strategies. rndsystems.com
Protection against Glutamate-Induced Neurotoxicity
Glutamate (B1630785) is a major excitatory neurotransmitter in the brain, but in excessive amounts, it can lead to neuronal death through a process called excitotoxicity. nih.gov This phenomenon is implicated in various neurological disorders. Glutamate-induced neurotoxicity can involve oxidative stress, mitochondrial dysfunction, and apoptosis. nih.govnih.gov
Research on flavones has shown that they can protect neurons from glutamate-induced damage. nih.gov For example, flavones extracted from Tetrastigma hemsleyanum have been shown to attenuate glutamate-induced cytotoxicity, genotoxicity, and oxidative damage in neuronal cells. nih.gov This protection is often mediated through the modulation of signaling pathways such as the MAPK pathways. nih.gov Although direct evidence for this compound's role in this specific context is still emerging, the known neuroprotective effects of related flavonoids suggest a similar mechanism of action. Excessive glutamate can lead to an imbalance in cellular ions, particularly calcium, and the generation of reactive oxygen species (ROS), ultimately causing cell death. researchgate.net Compounds that can mitigate these effects are considered to have significant neuroprotective potential. texilajournal.com
Antiviral and Antimicrobial Actions
Flavonoids, as a class of compounds, are recognized for their broad-spectrum antimicrobial and antiviral properties. nih.gov They have been shown to be effective against various pathogens, including bacteria, fungi, and viruses. The mechanisms underlying these activities are diverse and can include the inhibition of microbial enzymes, disruption of microbial membranes, and interference with viral replication processes. nih.gov
This compound, being a biflavonoid, is expected to share these properties. While specific studies on the antiviral and antimicrobial mechanisms of this compound are not as extensive as for some other flavonoids, its structural relatives have demonstrated significant activity. core.ac.ukphytojournal.comdntb.gov.ua The presence of multiple hydroxyl groups and aromatic rings in the structure of biflavonoids is thought to be crucial for their interaction with microbial and viral components.
Antitumor and Antiproliferative Mechanisms
This compound has also been investigated for its potential as an anticancer agent. nih.govresearchgate.net Its mechanisms of action in this regard are multifaceted, involving the modulation of key signaling pathways that control cell growth, proliferation, and survival. nih.govsci-hub.se
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in promoting tumor cell proliferation, survival, and angiogenesis. researchgate.netmdpi.com Constitutive activation of STAT3 is a common feature in many cancers. researchgate.net this compound and other biflavonoids have been shown to inhibit the STAT3 signaling pathway. nih.govresearchgate.net
One of the key mechanisms by which this inhibition occurs is through the activation of protein tyrosine phosphatases, such as SHP-1 (Src homology region 2 domain-containing phosphatase-1). mdpi.com SHP-1 acts as a negative regulator of STAT3 by dephosphorylating it, thereby inactivating it. mdpi.comfrontiersin.org By enhancing the activity of SHP-1, this compound can effectively suppress the oncogenic functions of STAT3. mdpi.comnih.gov
Furthermore, the PTEN (Phosphatase and Tensin Homolog) tumor suppressor gene is another important player in this pathway. sci-hub.se The modulation of the STAT3/SHP-1/PTEN axis by biflavonoids represents a significant mechanism for their antitumor effects. nih.govresearchgate.net
Table 2: Modulation of STAT3/SHP-1/PTEN Signaling by this compound
| Target | Effect of this compound | Consequence |
| STAT3 | Inhibition of activation/phosphorylation. nih.govresearchgate.net | Suppression of tumor cell proliferation, survival, and angiogenesis. mdpi.com |
| SHP-1 | Activation. mdpi.com | Increased dephosphorylation and inactivation of STAT3. frontiersin.org |
| PTEN | Modulation of its tumor suppressor function. nih.govsci-hub.se | Contribution to the overall antitumor effect. |
In addition to modulating signaling pathways, this compound has been found to inhibit specific enzymes that are involved in cancer progression. nih.govresearchgate.net Kinesins are motor proteins that are essential for cell division (mitosis), and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Tissue kallikreins are a group of serine proteases that have been implicated in various aspects of cancer, including tumor growth, invasion, and metastasis. biovendor.com By inhibiting the activity of specific tissue kallikreins, this compound can interfere with these pathological processes. nih.govablesci.com The ability to target these enzymes provides another avenue for the antitumor activity of this natural compound.
Regulation of Aromatase and Estrogen Pathways
This compound is recognized as one of several biflavonoids that may play a role in cancer by inhibiting processes such as those involving aromatase and estrogen. researchgate.netnih.gov Aromatase is a critical enzyme responsible for the final step in the biosynthesis of estrogens from androgens. news-medical.netnih.govnih.gov Specifically, it converts androgens like testosterone (B1683101) and androstenedione (B190577) into the estrogens estradiol (B170435) and estrone, respectively. news-medical.netpharmgkb.org By inhibiting aromatase, the production of estrogen is decreased, which is a key strategy in managing estrogen-receptor-positive cancers where estrogen promotes tumor growth. news-medical.netpharmgkb.org
The inhibition of aromatase by flavonoids is thought to be a competitive process with respect to the androgen substrate. nih.gov Studies on flavones and isoflavones suggest they bind to the active site of the aromatase enzyme. nih.gov This interaction is believed to be how these compounds interfere with estrogen production. nih.gov The regulation of local estrogen levels is crucial, as locally synthesized estrogen can promote the progression of certain malignancies. amegroups.orgfrontiersin.org The expression of aromatase is often highest in or near tumor sites, highlighting the importance of local regulation. nih.gov
While the broader class of biflavonoids, including this compound, is implicated in the regulation of aromatase and estrogen pathways, the specific molecular interactions and the precise efficacy of this compound itself in this context are areas of ongoing research. researchgate.netnih.gov The potential for this compound to modulate these pathways positions it as a compound of interest for further investigation in the context of estrogen-dependent diseases.
| Target Enzyme/Pathway | Action of this compound/Biflavonoids | Mechanism | Reference |
| Aromatase | Inhibition | Competitive inhibition at the androgen substrate binding site. | researchgate.netnih.govnih.gov |
| Estrogen Synthesis | Reduction | Decreases the conversion of androgens to estrogens. | news-medical.netpharmgkb.org |
Induction of Apoptosis and Modulation of Autophagy
This compound has been shown to influence programmed cell death (apoptosis) and the cellular recycling process of autophagy. researchgate.netnih.gov Apoptosis is a regulated physiological process essential for removing unwanted or damaged cells, involving a cascade of events leading to cell disassembly. researchgate.net The interplay between apoptosis and autophagy is complex and can determine a cell's fate under stress. mdpi.com
Research indicates that this compound can induce apoptosis. nih.govmdpi.com In studies involving β-amyloid (Aβ), a peptide associated with Alzheimer's disease, this compound was found to reduce the cytotoxicity of Aβ. mdpi.com This effect was linked to the inhibition of caspase-3/7-like DEVDase activity, a key step in the apoptotic cascade. nih.govmdpi.com The internalization of Aβ into cells appears to be a critical factor for its cytotoxic effects, and this compound was observed to block this process. mdpi.commdpi.com
The relationship between biflavonoids and autophagy is also an active area of investigation. researchgate.netnih.gov Autophagy is a cellular process that can either promote survival by removing damaged components or contribute to cell death. mdpi.com The modulation of autophagy by compounds like this compound can therefore have significant implications for cell fate. mdpi.com Some natural compounds have been observed to induce autophagy, which can sometimes precede apoptosis, and inhibiting autophagy can enhance apoptosis in certain cancer cells. researchgate.net The dual modulation of both apoptosis and autophagy by phytochemicals represents a significant mechanism for their potential anticancer effects. mdpi.com
| Cellular Process | Effect of this compound | Key Molecular Events | Reference |
| Apoptosis | Induction | Inhibition of caspase-3/7-like DEVDase activity. | nih.govmdpi.com |
| Autophagy | Modulation | Implicated as part of the broader bioactivity of biflavonoids. | researchgate.netnih.gov |
| β-amyloid Cytotoxicity | Inhibition | Blocks internalization of β-amyloid peptides into cells. | mdpi.commdpi.com |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in both normal physiology, such as wound healing, and in pathological conditions like cancer. nih.govnih.gov Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen. nih.govresearchgate.net Therefore, inhibiting angiogenesis is a key therapeutic strategy in oncology. nih.gov
This compound, along with other biflavonoids, has been identified as a potential inhibitor of angiogenesis. researchgate.netnih.govcore.ac.uksci-hub.se The anti-angiogenic properties of flavonoids have been studied extensively, with research showing they can interfere with key signaling cascades in endothelial cells, the cells that line blood vessels. nih.gov These pathways include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. nih.gov
Flavonoids can also inhibit the expression of major pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov The inhibition of endothelial cell proliferation and migration is a common mechanism through which flavonoids exert their anti-angiogenic effects. nih.gov While the general class of biflavonoids is known for these activities, specific studies on this compound have highlighted its potential in this area, contributing to its profile as a potential anticancer agent. core.ac.ukrjptonline.org
| Process/Factor | Effect of this compound/Biflavonoids | Potential Mechanism | Reference |
| Angiogenesis | Inhibition | Interference with endothelial cell signaling pathways (e.g., MAPK, PI3K). | nih.govcore.ac.uk |
| Pro-angiogenic Factors (e.g., VEGF) | Inhibition of Expression | Downregulation of key factors that stimulate blood vessel growth. | nih.govnih.gov |
| Endothelial Cell Function | Inhibition | Prevents proliferation and migration of endothelial cells. | nih.gov |
Structure Activity Relationship Sar Studies of Taiwaniaflavone and Its Analogues
Influence of Hydroxyl Group Position and Number on Biological Activity
The position and number of hydroxyl (-OH) groups on the flavonoid rings are critical for the biological activities of taiwaniaflavone and its analogues. nih.govnih.gov The presence of multiple hydroxyl groups generally enhances the potential for interactions with biological targets, such as proteins and enzymes, through hydrogen bonding. researchgate.net
Studies have shown that the number of hydroxyl groups on the B-ring of flavonoids can enhance their superoxide (B77818) scavenging ability. nih.gov Specifically, a higher number of hydroxyl groups on this ring is associated with increased activity. nih.gov For instance, the presence of a catechol system (hydroxyl groups at the C3′ and C4′ positions) is known to contribute significantly to the free radical scavenging capabilities of flavonoids. mdpi.com Furthermore, the 3-OH hydroxyl group is recognized as important for conferring anti-radical properties. mdpi.com
The substitution pattern on the A-ring also plays a role. The presence of adjacent hydroxyl groups on the A-ring has been found to increase the chelation potency of flavonoids. researchgate.net However, slight structural differences, even just the position of a single hydroxyl group, can lead to significant variations in biological activity. mdpi.com For example, flavonoids with a hydroxyl group at the R-3 position on the C ring have demonstrated outstanding antioxidant activity. nih.gov In contrast, those with hydroxyl groups at the R-6 and R-7 positions on the A-ring showed antioxidant activity similar to or only slightly higher than the unsubstituted flavone (B191248). nih.govmdpi.com
The inhibitory activity of biflavonoids against certain enzymes is also influenced by hydroxylation. For example, in the context of amyloid-beta (Aβ) aggregation, a key process in Alzheimer's disease, the hydroxyl groups at both the R2 and R3 positions of biflavonoids are considered critical for their anti-aggregation activity. biomolther.orgnih.gov Amentoflavone (B1664850), which possesses four hydroxyl groups, has demonstrated the most potent inhibitory effect on Aβ fibrillization compared to other biflavonoids with methoxy (B1213986) group substitutions. biomolther.orgnih.gov
Role of Biflavonoid Linkage Types (e.g., C-C, C-O-C, 3′-8″-linkage) on Activity
Biflavonoids are characterized by the dimeric nature of their structure, where two flavonoid monomers are connected by either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) linkage. researchgate.netmdpi.com This linkage can occur at various positions, leading to a wide array of structural isomers with distinct biological profiles. nih.gov
The type and position of the interflavonoid linkage are significant determinants of the biological activity of these compounds. Biflavonoids are often found to exhibit superior pharmacological potential compared to their monomeric counterparts. researchgate.netnih.gov
C-O-C Linkage: The C-O-C or ether linkage is another key structural feature found in biflavonoids like hinokiflavone. rhhz.net This type of linkage also gives rise to compounds with significant biological activities, including anticancer properties. rhhz.net For instance, four new biflavonoids with a rare C-3-O-C-4′′′ linkage demonstrated significant inhibition of non-small cell lung cancer (NSCLC) cells. mdpi.com
The dimerization of flavonoid units, regardless of the linkage type, can significantly impact their biological activity. How this dimerization affects metabolism and bioactivity is an area of ongoing research. semanticscholar.org The specific connection mode of the biflavonoid subunits has been identified as an important structural factor for certain inhibitory activities. rsc.org
Impact of Methylation and Other Substitutions on Activity Profiles
Besides hydroxylation and linkage type, other substitutions on the this compound scaffold, such as methylation, glycosylation, and prenylation, can significantly modulate its biological activity. mdpi.comsemanticscholar.org
Methylation: The addition of a methyl (-CH3) group to a hydroxyl group can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its absorption, distribution, and interaction with target sites. researchgate.net Methylated derivatives of biflavonoids often exhibit higher bioactivity, though this is dependent on the position and number of both methylated and hydroxyl groups. semanticscholar.org For example, the presence of a methoxy group at the C-7 position has been suggested to enhance the lipophilicity of biflavonoids, potentially improving their cellular uptake and inhibitory effects. researchgate.net However, in some cases, an increase in the number of methoxy substituents can diminish inhibitory effects. biomolther.org For instance, the addition of more methoxy groups to the A and B rings of certain flavonoids enhanced their antiproliferative activity against lung cancer cells, with the C4'-methoxy substitution being particularly important. mdpi.com
Glycosylation: The attachment of sugar moieties (glycosylation) can also influence the biological profile of flavonoids. Glycosylation generally increases the water solubility of the compound. usd.ac.id However, it can also impact its interaction with enzymes. For some flavonoids, the presence of bulky sugar groups can decrease their inhibitory activity against certain enzymes due to steric hindrance. mdpi.com
Other Substitutions: Other modifications, such as prenylation, can also affect biological activity. semanticscholar.org The introduction of different active groups can alter the conformation of flavonoids, potentially enhancing their existing biological activities or even leading to new physiological functions. mdpi.com For example, the introduction of bromine atoms into flavonoid structures has been shown to enhance therapeutic efficacy by forming halogen bonds with proteins, thereby increasing selectivity and stabilizing drug-protein complexes. mdpi.com
Computational Approaches to SAR Elucidation (e.g., Molecular Docking)
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools for elucidating the SAR of this compound and its analogues. mdpi.comijprajournal.com
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov By simulating the interaction between a biflavonoid and a biological target, molecular docking can provide insights into the binding affinity and the key amino acid residues involved in the interaction. nih.gov This information is crucial for understanding the molecular basis of the observed biological activity and for designing more potent inhibitors. nih.gov For example, docking studies can help identify the binding modes of flavonoids to enzymes like β-catenin, revealing how they might inhibit signaling pathways involved in cancer. nih.gov The binding potential of designed compounds can be assessed based on the nature and strength of binding interactions and calculated scores. mdpi.com
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. mdpi.com 2D-QSAR and 3D-QSAR models have been developed for flavonoids to analyze activities such as antioxidant potential and enzyme inhibition. mdpi.commdpi.com For instance, a 3D-QSAR model for antioxidant activity identified key structural features associated with enhanced radical scavenging. mdpi.com QSAR studies have been applied to various flavonoids to understand their inhibitory effects on enzymes like influenza neuraminidase and pancreatic lipase (B570770). mdpi.comturkjps.org
These computational approaches not only help in interpreting experimental data but also guide the rational design of new analogues with improved activity profiles.
Design Principles for Enhanced Bioactivity through Structural Modification
The collective findings from SAR studies on this compound and its analogues have laid the groundwork for establishing design principles aimed at enhancing their bioactivity through targeted structural modifications. researchgate.net
A key principle revolves around the strategic manipulation of hydroxyl groups. The number and placement of these groups are paramount, with the presence of a catechol moiety in the B-ring and a free hydroxyl at the C3 position often being beneficial for antioxidant and other activities. mdpi.commdpi.com
Furthermore, the introduction of specific substituents can be used to fine-tune the pharmacological properties of these biflavonoids. Methylation, for instance, can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability. researchgate.netsemanticscholar.org However, the position of methylation is critical, as indiscriminate methylation can also lead to a decrease in activity. biomolther.org Glycosylation can be employed to enhance water solubility, while other modifications like halogenation can introduce new binding interactions. mdpi.comusd.ac.id
The integration of computational methods like molecular docking and QSAR into the design process allows for a more rational approach. These tools can predict the effects of specific structural changes on biological activity, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery of novel, highly active this compound analogues.
The following table summarizes the impact of various structural features on the biological activity of this compound and its analogues:
| Structural Feature | Influence on Biological Activity |
| Hydroxyl Groups | |
| Increased number in B-ring | Generally enhances antioxidant activity. nih.gov |
| Catechol moiety (C3', C4') | Significantly contributes to radical scavenging. mdpi.com |
| Free 3-OH group | Important for anti-radical properties. mdpi.com |
| Interflavonoid Linkage | |
| C-C (e.g., 3'-8") | Associated with antiviral, antimicrobial, and anticancer activities. mdpi.comresearchgate.net |
| C-O-C | Also linked to significant biological activities, including anticancer effects. mdpi.comrhhz.net |
| Substitutions | |
| Methylation | Can enhance lipophilicity and bioactivity, but position is crucial. researchgate.netsemanticscholar.org |
| Glycosylation | Increases water solubility but may decrease enzyme inhibitory activity. usd.ac.idmdpi.com |
| Prenylation | Can modulate biological activity. semanticscholar.org |
| Halogenation | May enhance therapeutic efficacy through new protein interactions. mdpi.com |
Preclinical Pharmacokinetic Investigations of Taiwaniaflavone
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models
There is a notable absence of published in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of taiwaniaflavone in any preclinical animal models. The primary sources of information are limited to in silico, or computer-based, predictions. One such computational analysis evaluated the ADMET (ADME and toxicity) parameters of several biflavonoids, including this compound, and concluded that they possessed favorable pharmacokinetic properties and low toxicity. tandfonline.comresearcher.life However, these are theoretical predictions and have not been validated by experimental data in living organisms. A comprehensive review of compounds from the Selaginella genus, a natural source of this compound, explicitly noted that information regarding the absorption (bioavailability) and biotransformation of its active metabolites is not known. ms-editions.cl
Bioavailability and Disposition Studies in Animal Models
No published research is available that specifically investigates the bioavailability or disposition of this compound in animal models. Bioavailability studies are essential to determine the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Without these studies, the extent to which this compound is absorbed and becomes available to exert a potential effect in the body remains unknown.
Metabolism Pathway Elucidation and Metabolite Identification in Preclinical Systems
The metabolic fate of this compound has not been elucidated in any preclinical system. There are no studies that identify the metabolic pathways it undergoes or the specific metabolites that are formed. While the metabolism of other related biflavonoids, such as amentoflavone (B1664850), has been investigated, these findings cannot be extrapolated to this compound due to structural differences that can significantly alter metabolic processes. mdpi.com Understanding a compound's metabolism is critical, as metabolites can have their own biological activity or toxicity profiles.
Quantification Techniques in Preclinical Pharmacokinetics (e.g., LC-MS/MS)
The development and validation of specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in biological matrices (e.g., plasma, urine) for pharmacokinetic studies have not been reported in the scientific literature. While LC-MS/MS is a common and powerful technique for analyzing flavonoids, a validated method tailored for this compound is a prerequisite for conducting reliable pharmacokinetic research. nrfhh.comrsc.org
In Vitro Pharmacokinetic Parameters (e.g., Plasma Protein Binding, Microsomal Stability, Transporter Interactions)
Limited in vitro data exists for this compound. A key study investigated the inhibitory effects of five biflavonoids, including this compound, on the activity of major human drug-metabolizing enzymes using human liver microsomes. The study found that this compound is a potent inhibitor of two specific cytochrome P450 enzymes, CYP2C8 and CYP2C9. nih.gov This suggests a potential for drug-drug interactions if this compound is co-administered with other drugs that are metabolized by these enzymes.
However, other critical in vitro pharmacokinetic parameters have not been reported. Specifically, there is no available data on the extent to which this compound binds to plasma proteins or its interactions with drug transporters.
| In Vitro Parameter | Finding for this compound | Source |
| Microsomal Stability | Potent inhibitor of CYP2C8 and CYP2C9 activity in human liver microsomes. | nih.gov |
| Plasma Protein Binding | No data available. | |
| Transporter Interactions | No data available. |
Molecular Target Identification and Validation Strategies for Taiwaniaflavone
Direct Biochemical Approaches for Target Identification
Direct biochemical methods aim to physically isolate and identify the specific proteins or other macromolecules that bind to a small molecule. These approaches provide strong evidence for direct physical interactions. nih.gov
Affinity Chromatography-Based Methods
Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding affinity for a ligand. nih.govcube-biotech.com The core principle involves immobilizing the small molecule of interest—in this case, Taiwaniaflavone—onto a solid support or matrix. cube-biotech.com This "baited" matrix is then used to "fish" for its binding partners within a complex biological sample, such as a cell lysate. nih.govcube-biotech.com
The process begins with the chemical synthesis of a this compound "affinity probe." This involves modifying the this compound structure to include a linker arm and a reactive group that allows it to be covalently attached to the chromatography matrix, such as agarose (B213101) beads. cube-biotech.comrsc.org It is crucial that this modification does not significantly alter the compound's three-dimensional structure or interfere with its ability to bind to its target proteins.
Once the affinity matrix is prepared, the cell lysate is passed over it. Proteins that have a specific affinity for this compound will bind to the immobilized ligand, while non-binding proteins will wash through. cube-biotech.com After a washing step to remove non-specifically bound proteins, the target proteins are eluted from the column. Elution can be achieved by changing the buffer conditions (e.g., pH or salt concentration) or by adding an excess of free, unmodified this compound to compete with the immobilized ligand for the protein's binding site. cube-biotech.com The eluted proteins can then be identified using techniques like mass spectrometry. nih.gov This method directly reveals physical interactions between the small molecule and its potential targets. nih.gov
Biochemical Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy used to monitor the functional state of enzymes in complex proteomes. nih.govnih.govsioc-journal.cn Unlike methods that rely solely on binding affinity, ABPP uses active site-directed chemical probes to covalently label active enzymes, providing a snapshot of their catalytic competency. nih.govmdpi.com This approach is particularly useful for identifying enzyme targets and understanding how a compound like this compound might modulate their activity. nih.gov
For this compound, an ABPP strategy would involve designing and synthesizing an "Activity-Based Probe" (ABP) derived from its biflavonoid scaffold. An ABP consists of three key components: a reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site, a recognition element (the this compound scaffold itself) that directs the probe to a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. mdpi.com
The probe is designed so that the warhead's reactivity is directed towards nucleophilic amino acid residues commonly found in enzyme active sites. rsc.org When the probe is introduced into a proteome, it selectively labels active enzymes. If this compound acts as an inhibitor, pre-treatment of the proteome with this compound would block the active sites of its targets, preventing subsequent labeling by the ABP. By comparing the protein labeling profiles of a proteome treated with the probe alone versus one pre-treated with this compound, one can identify the specific enzyme targets of the compound through techniques like quantitative mass spectrometry. mdpi.com This competitive ABPP format is a powerful tool for target identification and validation in native biological systems. mdpi.com
Genomic and Proteomic Profiling Techniques for Pathway Analysis
Genomic and proteomic profiling offer a global view of the cellular response to a compound, providing critical clues about its mechanism of action and potential molecular targets by analyzing changes across the entire genome or proteome. nih.govplos.org These systems-level approaches identify the biological pathways perturbed by this compound, thereby narrowing the field of potential direct targets.
Genomic profiling, or transcriptomics, involves measuring the expression levels of thousands of genes simultaneously (e.g., using microarray or RNA-sequencing) after treating cells with this compound. By comparing the gene expression profile of treated cells to untreated controls, researchers can identify genes that are significantly up- or down-regulated. plos.org Bioinformatics tools are then used for pathway analysis, which maps the differentially expressed genes to known signaling or metabolic pathways. amegroups.cn If this compound treatment consistently alters the expression of genes within a specific pathway, it suggests that a protein within that pathway could be a direct or indirect target. mdpi.com
Proteomic profiling similarly analyzes large-scale changes, but at the protein level. numberanalytics.com Using techniques like mass spectrometry, researchers can quantify the abundance of thousands of proteins in cells before and after exposure to this compound. frontiersin.orgmdpi.com Pathway analysis of the differentially expressed proteins can reveal which cellular processes are most affected. frontiersin.orgresearchgate.net For instance, if proteins involved in a particular signaling cascade, such as the Ras-MAPK pathway, are consistently altered, it points towards that pathway as being modulated by the compound. researchgate.net This information helps generate hypotheses about the direct molecular targets responsible for these downstream effects. numberanalytics.com
Computational and In Silico Approaches for Target Prediction
Computational methods, or in silico approaches, use computer simulations and algorithms to predict the likely binding partners of a small molecule. These techniques are valuable for rapidly screening large databases of potential targets and prioritizing candidates for experimental validation. drughunter.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking is used to place the compound into the binding site of a known protein structure and estimate the binding affinity, typically represented as a binding energy score in kcal/mol. researchgate.nettandfonline.com A lower binding energy suggests a more favorable interaction. Studies have used this approach to explore this compound's potential as an inhibitor for various targets. For example, it was docked against α-glucosidase, an enzyme relevant to diabetes, showing strong binding energies. tandfonline.com It has also been investigated as a potential antagonist for aromatase in breast cancer research and as an inhibitor for the JAK1 kinase. researchgate.netscispace.cominderscienceonline.com
Molecular dynamics (MD) simulations provide a more dynamic view of the interaction. nih.govebsco.com After docking, an MD simulation can be run to model the movement of every atom in the protein-ligand complex over time. researchgate.netrsc.org This helps to assess the stability of the predicted binding pose and provides insights into how the ligand might induce conformational changes in the protein. rsc.org For instance, MD simulations have been used to study the interaction of this compound with the Aβ42 peptide, which is implicated in Alzheimer's disease, revealing details about the stability of the complex. rsc.org
The table below summarizes findings from several molecular docking studies involving this compound.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |
| Human α-glucosidase | -9.69 | Not specified | Diabetes Mellitus tandfonline.com |
| Bacterial α-glucosidase | -9.37 | Not specified | Diabetes Mellitus tandfonline.com |
| Aromatase | -11.7 to -9.5 (range for biflavonoids) | ARG-115, MET-374, LEU-132, GLY-439 | Breast Cancer researchgate.net |
| JAK1 Kinase | -12.0 (for this compound 7-O-methyl ether) | Not specified | COVID-19, Sepsis scispace.cominderscienceonline.com |
| Aβ42 peptide | Not specified | Not specified | Alzheimer's Disease rsc.org |
Ligand-Based and Structure-Based Virtual Screening
Virtual screening (VS) is a computational strategy used to search vast libraries of small molecules to identify those most likely to bind to a drug target. ebi.ac.uk It is broadly divided into two categories: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS) requires the 3D structure of the target protein. ebi.ac.ukresearchgate.net In this approach, large compound databases are docked into the target's binding site in silico, and compounds are ranked based on their predicted binding scores. youtube.com A compound like this compound might be identified as a "hit" from such a screen against a protein target. For example, a derivative, this compound 7-O-methyl ether, was identified as a top hit in a virtual screen for potential Janus kinase-1 (JAK1) inhibitors. scispace.cominderscienceonline.com
Ligand-Based Virtual Screening (LBVS) is used when the 3D structure of the target is unknown, but a set of molecules known to be active against it exists. ebi.ac.ukoxfordglobal.com This method relies on the principle that structurally similar molecules are likely to have similar biological activities. oxfordglobal.com If this compound is a known active compound, its chemical structure and properties can be used as a template or query to search for other compounds with similar features in a database. nih.govnih.gov Techniques like 2D similarity searching, 3D shape matching, and pharmacophore modeling are employed. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for bioactivity, which can then be used to filter large libraries for novel scaffolds. ebi.ac.ukyoutube.com
Functional Validation of Identified Molecular Targets
Following the identification of potential molecular targets for a bioactive compound, functional validation is a critical subsequent step to confirm that the interaction between the compound and its target leads to a measurable and therapeutically relevant biological outcome. This process involves a variety of experimental strategies, ranging from cell-based assays to sophisticated genetic manipulations, designed to elucidate the physiological consequences of the target's modulation by the compound. For this compound, functional validation studies have provided significant insights into its mechanisms of action across different pathological contexts.
The primary methods for functional validation involve demonstrating that this compound's engagement with a specific target protein or pathway results in a predictable and desired cellular response. This is often achieved using cellular and in vivo models that recapitulate aspects of a disease.
Research has shown that this compound possesses anti-inflammatory, anticancer, and neuroprotective properties, which have been validated through various functional assays. In the context of inflammation, studies have used cell lines such as murine macrophages (RAW 264.7) to demonstrate that this compound can suppress the production of key inflammatory mediators. mdpi.comresearchgate.net This inhibitory action is linked to the modulation of signaling pathways like nuclear factor-kappa B (NF-κB) and extracellular regulated kinases (ERK) 1/2, which are central to the inflammatory response. researchgate.nettandfonline.com
In cancer research, functional validation has been performed using cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) A549 cells, biflavonoids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. mdpi.com The induction of apoptosis is a key therapeutic outcome, and studies have validated this function by showing the suppression of anti-apoptotic proteins like XIAP and survivin, alongside an increase in the activity of executioner caspases such as caspase-3. mdpi.com Furthermore, analysis of the cell cycle distribution revealed that these compounds can cause an arrest at the S phase, thereby halting cell proliferation. mdpi.com
This compound's influence on metabolic processes has also been functionally validated. In 3T3-L1 adipocyte cells, it has been shown to enhance glucose uptake, indicating a potential role in regulating glucose metabolism. sci-hub.se This effect is significant as it points to the compound's interaction with pathways like the PI3K-AKT signaling cascade, a crucial regulator of cell metabolism and survival. sci-hub.secolab.wsnih.gov
In the area of neurodegenerative diseases, particularly Alzheimer's disease, functional assays have demonstrated that this compound can inhibit the cytotoxicity induced by amyloid-β (Aβ) peptides. acs.orgnih.gov It has been shown to block the cellular internalization of these toxic peptides in cell models like HeLa cells, providing a functional confirmation of its neuroprotective potential. mdpi.comresearchgate.net
The table below summarizes key findings from cellular assays used to functionally validate the effects of this compound and related biflavonoids.
| Cellular Model | Observed Functional Effect | Implicated Molecular Target/Pathway |
| Murine Macrophages (RAW 264.7) | Inhibition of inflammatory mediators (e.g., NO, TNF-α, IL-6) | NF-κB and ERK1/2 signaling pathways |
| Human Non-Small Cell Lung Cancer (A549) | Induction of apoptosis; Cell cycle arrest at S phase | Caspase-3, XIAP, Survivin |
| 3T3-L1 Adipocytes | Stimulation of glucose uptake | PI3K-AKT signaling pathway |
| HeLa Cells | Inhibition of Amyloid-β (Aβ42) peptide cytotoxicity and internalization | Aβ42 peptide aggregation pathway |
To further solidify the link between a molecular target and the action of this compound, more advanced techniques such as gene silencing, overexpression, and site-directed mutagenesis are employed. cellomaticsbio.compharmaron.com
Gene Silencing: This approach, utilizing technologies like RNA interference (RNAi) with small interfering RNA (siRNA) or short hairpin RNA (shRNA), or CRISPR-based gene editing, involves reducing or eliminating the expression of the identified target protein. frontiersin.orgslu.seriken.jp If the biological effect of this compound is diminished or abolished in cells where the target has been silenced, it provides strong evidence that the compound's activity is dependent on that specific target.
Gene Overexpression: Conversely, increasing the expression of the target protein in cells can be used for validation. chosun.ac.kr If overexpressing the target enhances the cellular response to this compound, it further confirms the target's role in the compound's mechanism of action.
Site-Directed Mutagenesis: This precise technique allows researchers to introduce specific mutations into the gene that codes for the target protein, altering the amino acid sequence at the putative binding site of this compound. tiangen.comneb.comnih.gov If this mutation prevents this compound from binding to the target and neutralizes its biological effect, it provides definitive evidence of the direct interaction and validates the binding site's importance.
One area where the functional effects of this compound have been quantitatively validated is in its interaction with metabolic enzymes. It has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Enzyme kinetic studies have determined the inhibitory constants (IC₅₀ and Kᵢ values) of this compound against these targets.
The table below presents the inhibitory activity of this compound against validated enzyme targets. semanticscholar.orgnih.gov
| Enzyme Target | Substrate/Reaction | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| CYP2C8 | Amodiaquine N-dealkylation | 0.12 | 0.142 | Noncompetitive |
| CYP2C9 | Diclofenac 4'-hydroxylation | 0.20 | - | - |
These functional validation strategies, from cellular assays demonstrating physiological effects to genetic manipulations confirming target dependency, are essential for building a comprehensive understanding of how this compound exerts its therapeutic activities. The data gathered from these studies confirm that this compound's interactions with its molecular targets translate into significant biological actions.
Future Directions and Translational Perspectives in Taiwaniaflavone Research
Exploration of Novel Therapeutic Indications and Mechanisms
While initial research has highlighted the potential of taiwaniaflavone in areas like neuroprotection and anti-inflammatory responses, future investigations are poised to uncover new therapeutic applications and delve deeper into its mechanisms of action. frontierspartnerships.orgresearchgate.netcore.ac.uk
Recent studies have shown that biflavonoids, the class of compounds this compound belongs to, can influence a wide array of cellular processes. nih.gov This suggests that this compound's therapeutic potential may extend to metabolic diseases, various types of cancer, and viral infections. nih.govresearchgate.netresearchgate.net For instance, some biflavonoids have demonstrated the ability to regulate proteins involved in metabolism, such as PTP1B, and signaling pathways like PI3K-AKT, which are often deregulated in obesity and diabetes. sci-hub.se
Future research is expected to focus on:
Neurodegenerative Diseases: Building upon findings that this compound can inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, further studies will likely explore its efficacy in other neurodegenerative conditions like Parkinson's disease. frontierspartnerships.orgresearchgate.netmdpi.com The neuroprotective effects of flavonoids, in general, are attributed to their ability to counteract oxidative stress, reduce neuroinflammation, and modulate key signaling pathways. nih.gov
Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of this compound warrant further investigation into its potential for treating chronic inflammatory diseases. core.ac.uk This includes exploring its impact on immune cells and the production of inflammatory mediators like cytokines. nih.gov
Oncology: The cytotoxic effects of related biflavonoids against various cancer cell lines suggest that this compound could be a candidate for anticancer drug development. frontierspartnerships.org Future studies will likely investigate its specific molecular targets within cancer cells.
Antiviral Applications: The potential of biflavonoids against viruses is an emerging area of interest. nih.gov Screening this compound against a panel of viruses could reveal novel antiviral activities.
Development of Advanced Synthetic Methodologies for Analogue Discovery
The natural abundance of this compound can be limited, making chemical synthesis a crucial avenue for producing sufficient quantities for research and development. mdpi.comsemanticscholar.org Moreover, synthetic chemistry allows for the creation of analogues, or derivatives, of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Key future directions in this area include:
Total Synthesis: While the synthesis of some biflavonoids has been achieved, developing efficient and scalable total synthesis routes for this compound remains a key objective. rsc.orgmdpi.com Traditional methods like the chalcone (B49325) route and the Baker-Venkataraman method are being supplemented by newer, more advanced strategies. sioc-journal.cn
Analogue Synthesis: The development of modular and divergent synthetic strategies will enable the rapid generation of a diverse library of this compound analogues. researchgate.net This will be instrumental in exploring the structure-activity relationships of this class of compounds. researchgate.net Techniques like the Suzuki and Stille coupling reactions have been employed for the synthesis of C-C linked biflavonoids. mdpi.com
Green Chemistry in Synthesis: Incorporating principles of green chemistry into the synthesis of this compound and its analogues will be crucial for developing environmentally sustainable processes. rsc.org This includes the use of less hazardous reagents and solvents, and developing more energy-efficient reaction conditions.
Integration of Multi-Omics Technologies for Systems-Level Understanding
To fully grasp the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how this compound interacts with and modulates cellular networks. hortherbpublisher.comrsc.org
Future research in this domain will likely involve:
Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can identify the genetic pathways that are modulated by the compound. hortherbpublisher.com This can provide clues about its mechanism of action and potential off-target effects.
Proteomics: Studying the proteome can reveal changes in protein expression and post-translational modifications induced by this compound, offering insights into the specific proteins it targets. hortherbpublisher.com
Metabolomics: Investigating the metabolic profile of cells or organisms treated with this compound can uncover alterations in metabolic pathways, which is particularly relevant for studying its effects on metabolic diseases. hortherbpublisher.comuniversiteitleiden.nl
Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from multiple omics platforms. hortherbpublisher.comnih.gov This can lead to the construction of detailed regulatory networks that explain the multifaceted biological activities of this compound. nih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. frontiersin.orgmdpi.commednexus.org These powerful computational tools can accelerate the process of identifying promising drug candidates and optimizing their properties. accscience.com
In the context of this compound research, AI and ML can be applied to:
Predicting Bioactivity: AI algorithms can be trained on existing data to predict the biological activities of this compound and its analogues against various targets. frontiersin.org This can help prioritize which compounds to synthesize and test in the lab.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have desirable properties, potentially leading to the discovery of new biflavonoid-based drugs with enhanced efficacy. frontiersin.orgnih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of compounds, including this compound derivatives, to identify those that are most likely to bind to a specific protein target. inderscience.comscispace.com
Biosynthetic Pathway Elucidation: AI can assist in analyzing genomic and metabolomic data to help uncover the intricate biosynthetic pathways of natural products like this compound. rsc.org
Sustainable Production and Green Chemistry Initiatives for this compound
As the demand for natural products in various industries grows, ensuring their sustainable production is paramount. researchgate.net For this compound, this involves exploring both environmentally friendly extraction methods and biotechnological production platforms.
Future efforts will likely concentrate on:
Metabolic Engineering and Synthetic Biology: Engineering microorganisms like bacteria or yeast to produce this compound offers a promising alternative to chemical synthesis or extraction from plant sources. researchgate.netnih.gov This approach can provide a more sustainable and scalable production method. nih.gov
Green Extraction Techniques: For sourcing this compound from its natural plant origin, developing and optimizing green extraction methods that minimize the use of harsh solvents and energy consumption is essential.
Circular Economy Principles: Investigating the potential to use agricultural or industrial waste streams as feedstocks for microbial production of this compound aligns with the principles of a circular economy. polimi.it
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating Taiwaniaflavone from natural sources, and how can purity be validated?
- Answer : this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Purity validation requires spectroscopic methods such as NMR (for structural confirmation) and HPLC-MS (for quantifying purity). Cross-referencing spectral data with published literature ensures accuracy. For reproducibility, document solvent ratios, temperature, and pressure conditions during extraction .
Q. How can researchers assess this compound’s anti-amyloidogenic activity in Alzheimer’s disease models?
- Answer : Standard assays include Thioflavin-T (ThT) fluorescence to monitor fibril formation and circular dichroism (CD) spectroscopy to track secondary structure changes in Aβ42. Cell viability assays (e.g., MTT) using neuronal cell lines exposed to Aβ42 aggregates pre-/post-Taiwaniaflavone treatment are critical. Include controls for solvent effects and baseline toxicity of the compound itself .
Q. What are the key experimental controls for cytotoxicity studies involving this compound?
- Answer : Essential controls include:
- Vehicle controls (e.g., DMSO at the same concentration used for dissolving this compound).
- Positive controls (e.g., known cytoprotective agents like resveratrol).
- Negative controls (untreated Aβ42-exposed cells).
- Dose-response curves to identify non-toxic concentration ranges. Validate results across at least two cell lines (e.g., SH-SY5Y and PC12) .
Advanced Research Questions
Q. How can structural features of this compound explain its superior efficacy over monoflavonoids in inhibiting Aβ fibrillogenesis?
- Answer : Comparative studies using molecular docking and mutagenesis suggest that the biflavonoid structure enables dual binding sites: one monomer interacts with Aβ’s hydrophobic core, while the second stabilizes nontoxic oligomers. This contrasts with monoflavonoids (e.g., apigenin), which lack this cooperative binding. Validate via fluorescence quenching assays and molecular dynamics simulations to map interaction hotspots .
Q. What strategies address contradictions in reported IC50 values for this compound across different Aβ aggregation assays?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., Aβ42 concentration, incubation time). To resolve this:
- Standardize protocols using the same Aβ42 batch and buffer conditions.
- Perform cross-model validation (e.g., compare in vitro ThT data with ex vivo brain slice models).
- Use statistical tools like Bland-Altman plots to assess inter-assay variability .
Q. How can computational modeling predict this compound’s interactions with non-Aβ targets (e.g., tau protein)?
- Answer : Molecular docking (AutoDock Vina) and machine learning-based binding affinity prediction (e.g., AlphaFold-Multimer) can identify potential off-target interactions. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Prioritize targets with known relevance to neurodegenerative pathways .
Q. What experimental designs mitigate over-constraining in studies of this compound’s synergistic effects with other neuroprotectants?
- Answer : Use a constraint-based random simulation framework to generate diverse combinatorial conditions (e.g., varying concentrations of this compound and co-agents like curcumin). Apply factorial design to identify significant interactions while avoiding over-constrained models. Validate via orthogonal assays (e.g., synaptic density measurements and electrophysiology) .
Q. How to establish structure-activity relationships (SARs) for this compound derivatives?
- Answer : Synthesize derivatives with modifications to hydroxyl groups, glycosylation sites, or flavone linkage positions. Test each derivative in Aβ aggregation and cytotoxicity assays. Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Compare SARs to related biflavonoids (e.g., amentoflavone) to identify conserved pharmacophores .
Methodological Best Practices
- Data Interpretation : Discuss contradictions by comparing results to prior studies (e.g., note differences in Aβ isoforms used or model systems) .
- Reproducibility : Document raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and adhere to FAIR data principles .
- Ethical Reporting : Avoid overgeneralizing findings; explicitly state limitations (e.g., in vitro-to-in vivo translatability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
